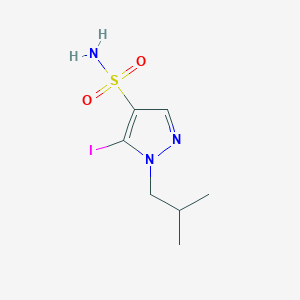

![molecular formula C17H20FN3O2 B2684072 N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034232-81-8](/img/structure/B2684072.png)

N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

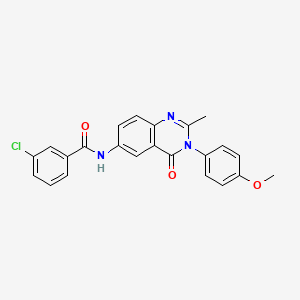

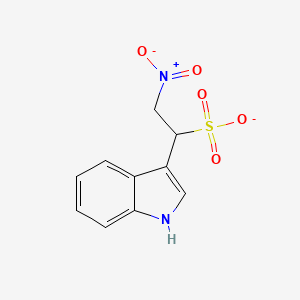

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Synthesis Analysis

Imidazoles can be synthesized using a variety of methods. One such method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. This is achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .Applications De Recherche Scientifique

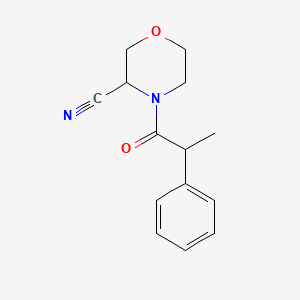

Synthesis and Characterization

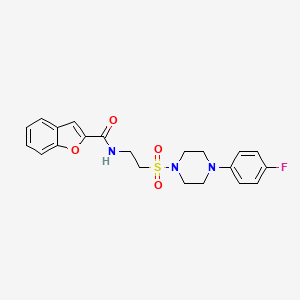

- Benzo[d]imidazole derivatives are synthesized through various chemical reactions, including one-pot synthesis methods, demonstrating their structural diversity and the interest in developing novel compounds with potentially useful properties. For instance, the one-pot synthesis technique has been applied to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showcasing an efficient approach to compound development (Kumar et al., 2020).

Biological Activities

- Various benzo[d]imidazole derivatives have been studied for their antibacterial and anticancer activities, highlighting the potential of these compounds in medicinal chemistry. For example, novel derivatives have been synthesized and evaluated for their activity against different bacterial strains, indicating their significance in developing new antimicrobial agents (Patil et al., 2015).

Photophysical Properties

- Some benzo[d]imidazole derivatives are fluorescent in solution and have been explored for their photophysical properties, suggesting potential applications in materials science and sensor development. Their ability to absorb and emit in the UV-visible region with good fluorescence quantum yields makes them interesting for further studies in photophysical and photochemical applications (Padalkar et al., 2015).

Crystal Structure Analysis

- The crystal and molecular structures of these compounds are of interest for understanding their chemical behavior and potential interactions. For example, studies on the crystal structure of related compounds provide insights into the intermolecular interactions that influence the formation and stability of these chemical entities, which is crucial for designing compounds with desired properties (Richter et al., 2023).

Mécanisme D'action

Target of action

Indole carboxamides and imidazoles have been found to inhibit a variety of enzymes and proteins due to the presence of the carboxamide moiety

Mode of action

The carboxamide moiety in indole carboxamides forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-20-15-7-2-12(10-16(15)21-11)17(22)19-8-9-23-14-5-3-13(18)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKSPMEEXXZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)

![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)